4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide
Description
This compound features a benzenesulfonamide core with a 2-bromophenylthio substituent at the 4-position, a nitro group at the 3-position, and N,N-dimethylation on the sulfonamide nitrogen. The thioether linkage (C–S–C) distinguishes it from typical sulfonamide (S–N–S) derivatives, affecting metabolic stability and electronic properties .
Properties
IUPAC Name |
4-(2-bromophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMIXPFRSWCHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652117 | |
| Record name | 4-[(2-Bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-58-7 | |
| Record name | 4-[(2-Bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, focusing on its antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the bromophenyl and nitro groups enhances its reactivity and potential therapeutic applications.
Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant potential of similar sulfonamide derivatives has been evaluated using various assays. For instance, compounds with similar structures have shown significant radical scavenging activity, with some exhibiting higher efficacy than standard antioxidants like ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Ascorbic Acid | 50 | |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 35 |
Anticancer Activity
The anticancer properties of sulfonamide derivatives have been extensively studied. In vitro assays demonstrate that compounds structurally related to This compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines .
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxicity of related compounds, the following results were obtained:
- U-87 Cell Line : IC50 values ranged from 15 to 30 µM for various derivatives.
- MDA-MB-231 Cell Line : IC50 values were higher, indicating selective toxicity towards glioblastoma cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | U-87 | TBD | Current Study |
| Similar Sulfonamide Derivative | MDA-MB-231 | 25 | |
| Another Sulfonamide Derivative | U-87 | 20 |
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. Research indicates that compounds with similar structures can exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis .
Scientific Research Applications
Introduction to 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide
This compound is a sulfonamide compound that has garnered attention in various scientific research domains due to its potential biological activities and applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and environmental studies.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics. Studies have shown that compounds with similar structures demonstrate efficacy against various strains of bacteria, including resistant strains .
Anti-Tubercular Activity
Recent studies have focused on the synthesis of benzothiazole-based compounds, which share structural similarities with this compound. These compounds have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis in vitro and in vivo, suggesting potential therapeutic applications .
Case Study: Structure-Activity Relationship (SAR)
A study investigating the SAR of sulfonamide derivatives revealed that modifications to the bromophenyl and nitro groups significantly affect biological activity. Compounds with electron-withdrawing groups, such as nitro, enhance antimicrobial potency .
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that sulfonamide-containing polymers exhibit improved performance in various applications, including coatings and adhesives .
Case Study: Synthesis of Functional Polymers
In a recent study, researchers synthesized a series of polymers incorporating sulfonamide moieties. These polymers demonstrated enhanced solubility and thermal properties compared to their non-sulfonamide counterparts, indicating their potential use in advanced material applications .
Water Treatment
The compound's ability to interact with heavy metals suggests potential applications in environmental remediation. Sulfonamides can form complexes with metal ions, facilitating their removal from contaminated water sources. This property has been explored for developing new adsorbents for wastewater treatment .
Case Study: Heavy Metal Adsorption
A study evaluated the effectiveness of sulfonamide derivatives in adsorbing lead ions from aqueous solutions. Results indicated that the compound could effectively reduce lead concentration below regulatory limits, highlighting its potential in environmental cleanup efforts .
Comparison with Similar Compounds
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide ()
- Key Differences: Sulfonamide vs. Thioether: The target compound’s thioether linkage (C–S–C) replaces the sulfonamide (S–N–S) in this analog. Substituents: The target’s nitro group and N,N-dimethylation are absent here. Nitro groups enhance electrophilicity, which may influence binding to biological targets (e.g., enzymes or receptors). Biological Implications: The absence of a nitro group in ’s compound may reduce oxidative stress induction or electrophilic reactivity compared to the target .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Key Differences: Heterocyclic vs. Functional Groups: The target’s nitro group and N,N-dimethylation are absent here. Antimicrobial Activity: highlights antimicrobial properties in sulfonamide derivatives, suggesting the target’s nitro and thio groups may alter spectrum or potency .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide ()
- Key Differences: Halogenation Pattern: Both compounds feature bromine, but ’s compound has dual bromine atoms and a nitro group at the 2-position. The target’s 3-nitro and thioether groups create distinct electronic and steric environments. Solubility: The dual bromine atoms in may further reduce aqueous solubility compared to the target .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
- Key Differences: Fluorine vs. Bioavailability: The target’s thioether and nitro groups may reduce solubility but improve membrane permeability compared to ’s polar structure .
Comparative Data Table
Research Implications
- Thioether Advantage : Unlike sulfonamides, thioethers resist hydrolysis, suggesting improved in vivo stability .
Q & A
Q. What are the critical functional groups in this compound, and how are they characterized analytically?
The compound contains a sulfonamide core (-SO₂NMe₂), a 2-bromophenylthio group, and a nitro substituent. Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing aromatic protons (δ 7.2–8.5 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., halogen bonding from bromine) .
- IR spectroscopy : Confirms sulfonamide S=O stretching (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. What synthetic routes are reported for this sulfonamide derivative?
A typical multi-step synthesis involves:
- Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with dimethylamine to form N,N'-dimethyl-3-nitrobenzenesulfonamide.
- Thioether formation : Coupling the sulfonamide with 2-bromothiophenol via nucleophilic aromatic substitution (SnAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Advanced Research Questions
Q. How can reaction yields be optimized given the nitro group’s electron-withdrawing effects?
The nitro group deactivates the benzene ring, slowing thioether formation. Strategies include:
- Temperature control : Heating (80–100°C) accelerates SnAr but risks nitro group decomposition .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophile accessibility .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Contradictions may arise from assay conditions or off-target effects. Methodological approaches:
- Dose-response curves : Establish IC₅₀ values across multiple concentrations to differentiate specific vs. nonspecific interactions .
- Selectivity profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
- Cellular viability assays : Pair enzyme inhibition data with MTT or Annexin V staining to assess cytotoxicity .
Q. What experimental designs are robust for studying environmental fate and degradation pathways?
Adapt methodologies from environmental chemistry studies:
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via HPLC-MS .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri to assess acute toxicity, with LC₅₀ calculations .
- Soil/water partitioning : Measure log Kow (octanol-water) and Kd (soil adsorption) to model environmental persistence .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield* | Reference |
|---|---|---|---|---|
| Sulfonylation | 3-nitrobenzenesulfonyl chloride, dimethylamine, DCM, 0°C → RT | Introduce sulfonamide core | 70–85% | |
| Thioether coupling | 2-bromothiophenol, K₂CO₃, DMF, 80°C, 12h | Attach bromophenylthio group | 50–65% | |
| Purification | Silica gel chromatography (EtOAc:Hexane = 1:3) | Isolate pure product | 90–95% purity |
*Yields estimated from analogous syntheses in cited literature.
Table 2: Common Analytical Challenges and Solutions
| Challenge | Solution | Technique |
|---|---|---|
| Overlapping NMR signals | Use DEPT-135 or HSQC to assign quaternary carbons | 2D NMR |
| Low crystallinity | Vapor diffusion (ether into DCM) for slow crystal growth | X-ray crystallography |
| Nitro group instability | Avoid prolonged heating >100°C; use inert atmospheres | Synthetic protocols |
Critical Analysis of Evidence
- Structural data from X-ray studies () confirm steric effects from the bromophenyl group, influencing crystal packing.
- Synthetic protocols in and emphasize temperature/pH control, aligning with the nitro group’s reactivity.
- Environmental methodologies in provide frameworks for fate studies but require adaptation to nitro-sulfonamide systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
